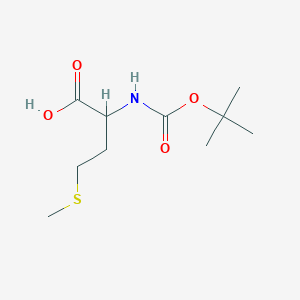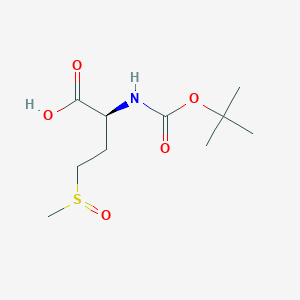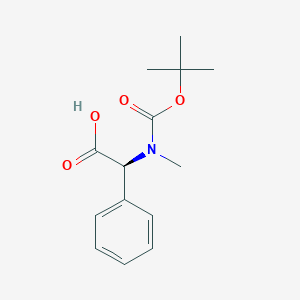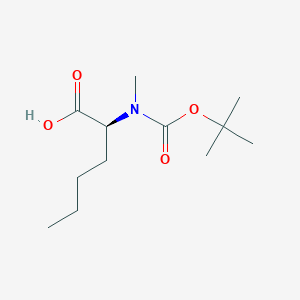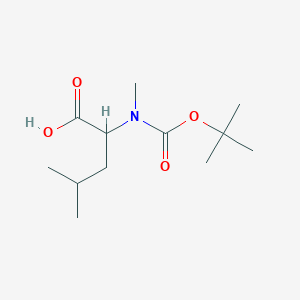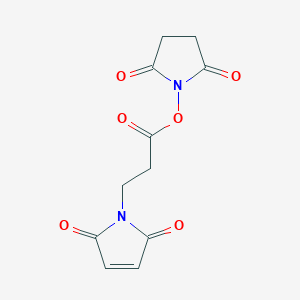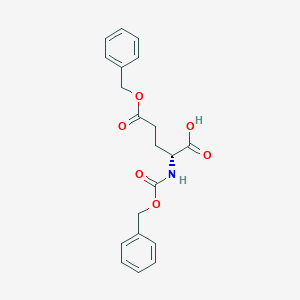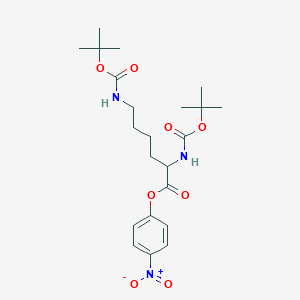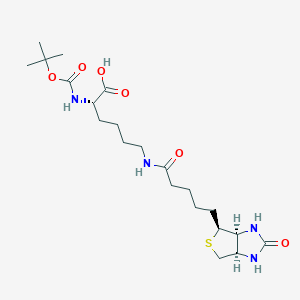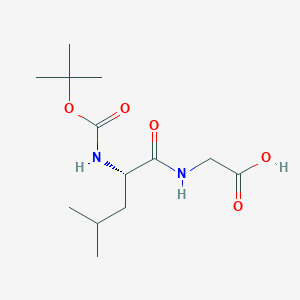
BOC-LEU-GLY-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BOC-LEU-GLY-OH, also known as tert-butyloxycarbonyl-leucyl-glycine, is a dipeptide compound commonly used in peptide synthesis. The tert-butyloxycarbonyl (BOC) group is a protecting group for the amino group of leucine, which prevents unwanted reactions during peptide synthesis. This compound is significant in the field of organic chemistry and biochemistry due to its role in the synthesis of longer peptide chains and its applications in various scientific research areas.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of BOC-LEU-GLY-OH typically involves the protection of the amino group of leucine with a BOC group, followed by coupling with glycine. The process can be summarized as follows:
Protection of Leucine: Leucine is reacted with di-tert-butyl dicarbonate (BOC2O) in the presence of a base such as sodium hydroxide to form BOC-leucine.
Coupling with Glycine: BOC-leucine is then coupled with glycine using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt).
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of peptide synthesis, including the protection, coupling, and deprotection reactions, allowing for the efficient production of large quantities of peptides with high purity.
化学反应分析
Types of Reactions
BOC-LEU-GLY-OH undergoes several types of chemical reactions, including:
Deprotection: The BOC group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Coupling Reactions: The compound can be further coupled with other amino acids or peptides to form longer peptide chains.
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in methanol.
Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) with catalysts like 4-dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Deprotection: Leucyl-glycine (LEU-GLY) and tert-butanol.
Coupling: Longer peptide chains.
Hydrolysis: Leucine and glycine.
科学研究应用
BOC-LEU-GLY-OH has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of longer peptides and proteins.
Biology: Employed in the study of protein structure and function.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of biomaterials and biocompatible polymers.
作用机制
The mechanism of action of BOC-LEU-GLY-OH primarily involves its role as a protected dipeptide in peptide synthesis. The BOC group protects the amino group of leucine, preventing unwanted side reactions during the coupling process. Upon deprotection, the free amino group can participate in further peptide bond formation, allowing for the synthesis of longer peptide chains. The molecular targets and pathways involved depend on the specific peptides and proteins being synthesized.
相似化合物的比较
Similar Compounds
BOC-GLY-OH: tert-butyloxycarbonyl-glycine.
BOC-ALA-OH: tert-butyloxycarbonyl-alanine.
BOC-VAL-OH: tert-butyloxycarbonyl-valine.
Uniqueness
BOC-LEU-GLY-OH is unique due to the presence of both leucine and glycine, which provide specific structural and functional properties. Leucine is a hydrophobic amino acid, while glycine is the smallest amino acid, offering flexibility in peptide chains. This combination makes this compound a versatile building block in peptide synthesis.
属性
IUPAC Name |
2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O5/c1-8(2)6-9(11(18)14-7-10(16)17)15-12(19)20-13(3,4)5/h8-9H,6-7H2,1-5H3,(H,14,18)(H,15,19)(H,16,17)/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXDUMDULDHIEA-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427023 |
Source


|
| Record name | (S)-2-(2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32991-17-6 |
Source


|
| Record name | (S)-2-(2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are the challenges in synthesizing cyclic peptides like Tentoxin?
A1: As mentioned in the first research paper [], synthesizing cyclic peptides like Tentoxin presents several challenges. One major difficulty lies in introducing the dehydro amino acid, in this case, Z‐dehydrophenylalanine (ΔZPhe). Another significant hurdle is the cyclization step itself, which often results in low yields. The paper by Anthoni et al. [] addresses these challenges by introducing a stereospecific method for ΔZPhe incorporation and exploring different cyclization reagents to improve the yield.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
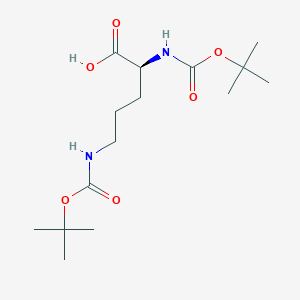

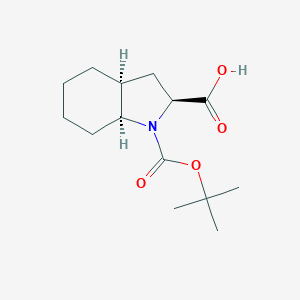
![(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate](/img/structure/B558260.png)
